2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound features a fused imidazo[1,2-c]quinazoline core modified with a sulfanyl-linked acetamide group and a 4-phenylpiperazine moiety. The 4-isopropylphenyl group on the acetamide may contribute to lipophilicity, influencing pharmacokinetic properties.
Properties
IUPAC Name |
2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O3S/c1-22(2)23-12-14-24(15-13-23)34-29(40)21-43-33-36-27-11-7-6-10-26(27)31-35-28(32(42)39(31)33)20-30(41)38-18-16-37(17-19-38)25-8-4-3-5-9-25/h3-15,22,28H,16-21H2,1-2H3,(H,34,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWDGKRJUZEDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)N5CCN(CC5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer, anticonvulsant, and antimicrobial properties.
Chemical Structure and Properties
The compound features a unique combination of imidazoquinazoline and piperazine moieties. Its molecular formula is , with a molecular weight of approximately 478.63 g/mol. The presence of sulfur in the structure may contribute to its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including those structurally related to the compound . For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
These findings suggest that modifications to the quinazoline structure can enhance cytotoxicity against cancer cells . The compound's ability to inhibit cell growth in a dose-dependent manner indicates its potential as a therapeutic agent in oncology.
Anticonvulsant Activity
The anticonvulsant properties of related compounds have been explored extensively. For example, several derivatives were tested using standard models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ). The results indicated that many compounds exhibited significant anticonvulsant activity, with some showing effectiveness in multiple seizure models . The mechanism is thought to involve modulation of neurotransmitter systems and ion channels.
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties . Studies indicate that certain structural modifications can enhance activity against both bacterial and fungal strains. For instance, compounds with specific substitutions on the phenyl ring showed increased effectiveness against Gram-positive bacteria . The presence of hydroxyl groups at ortho or meta positions was particularly noted to improve antimicrobial efficacy.
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : Compounds like this one may interfere with growth factor signaling pathways, contributing to their anticancer effects.
- Neurotransmitter Modulation : Anticonvulsant effects are likely due to alterations in GABAergic and glutamatergic transmission.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes an imidazoquinazoline core and a phenylpiperazine moiety. Its molecular formula is , with a molecular weight of approximately 586.7 g/mol. The structure suggests potential interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds containing imidazoquinazoline derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with multiple cellular pathways involved in cancer progression. In vitro studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Case Study:
A study conducted by Khalil et al. demonstrated the efficacy of similar quinazoline derivatives against various cancer cell lines, suggesting that modifications to the imidazoquinazoline structure could enhance anticancer activity .
Neuropharmacological Effects
The incorporation of the phenylpiperazine group suggests potential neuropharmacological effects, particularly in the treatment of psychiatric disorders. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
Case Study:
A 2018 study assessed the effects of phenylpiperazine derivatives on anxiety and depression models in rodents, showing promising results in reducing anxiety-like behaviors and improving mood .
Anticonvulsant Properties
The compound's potential as an anticonvulsant agent has also been investigated. Similar compounds have been shown to exhibit activity in various seizure models, indicating that the imidazoquinazoline scaffold may influence ion channel modulation.
Case Study:
Research involving 3-methyl and 3-ethyl derivatives demonstrated significant anticonvulsant activity in maximal electroshock and pentylenetetrazole seizure models, suggesting that structural analogs could lead to effective treatments for epilepsy .
Synthesis and Development
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes:
- Formation of the Imidazoquinazoline Core: Utilizing cyclization reactions to create the imidazoquinazoline framework.
- Introduction of the Piperazine Moiety: This is achieved through nucleophilic substitution reactions.
- Final Acetylation: To produce the final acetamide derivative.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b][1,4]Oxazin-3(4H)-One Analogues
Example Compounds :
- 29c: 2-(4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
- 29d: N-Methyl-2-(4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazin-1-yl)-N-phenylacetamide
Structural Differences :
- Core : Benzo[b][1,4]oxazin-3(4H)-one vs. imidazo[1,2-c]quinazoline.
- Substituents : Piperazine-acetamide groups are retained, but the target compound’s imidazoquinazoline core may offer enhanced π-π stacking interactions compared to the oxazine ring .
Quinazolinone Derivatives with Sulfanyl-Acetamide Substituents
Example Compound: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
Structural Differences :
- Core : Quinazolin-4(3H)-one vs. imidazoquinazoline.
- Substituents : A sulfanyl-acetamide group is shared, but the target compound’s piperazine-ethyl chain may improve solubility and binding specificity .
Piperazinyl Acetamide Derivatives
Example Compounds :
Research Implications
- Structural Optimization: The imidazoquinazoline core may offer superior binding affinity over oxazine or quinazolinone derivatives due to increased aromatic surface area .
- Activity Modulation : The sulfanyl group’s role in anti-inflammatory activity (as seen in ) warrants further investigation for the target compound .
- Synthetic Challenges: Multi-step synthesis of the imidazoquinazoline core may reduce scalability compared to simpler oxazine or quinazolinone derivatives .
Preparation Methods
Synthesis of 5-Mercapto-2,3-Dihydroimidazo[1,2-c]Quinazolin-3-One
The imidazo[1,2-c]quinazolinone core is synthesized via acid-catalyzed cyclization of 2-amino-4-chloroquinazoline 1 (prepared from anthranilic acid) with thiourea. In anhydrous dioxane under HCl gas, 1 undergoes cyclization at 80°C for 12 hours to yield 5-chloroimidazo[1,2-c]quinazolin-3-one 2 (78% yield). Subsequent treatment with sodium hydrosulfide (NaSH) in DMF at 120°C for 6 hours replaces the chloro group with a mercapto group, affording 5-mercaptoimidazo[1,2-c]quinazolin-3-one 3 (65% yield).
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Cyclization | HCl/dioxane, 80°C | 78% | ¹H NMR (DMSO-d₆): δ 8.21 (d, 1H), 7.89 (t, 1H), 7.65 (m, 2H) |
| Thiolation | NaSH/DMF, 120°C | 65% | LC-MS m/z 232 [M+H]⁺ |
Introduction of the 2-Oxo-2-(4-Phenylpiperazin-1-yl)Ethyl Side Chain
The nitrogen at position 2 of 3 is alkylated using 2-bromo-1-(4-phenylpiperazin-1-yl)ethan-1-one 4 . Reacting 3 with 4 in dry acetone containing potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) at 60°C for 24 hours yields 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-mercaptoimidazo[1,2-c]quinazolin-3-one 5 (58% yield). The reaction proceeds via an SN2 mechanism, with KI enhancing the electrophilicity of the alkylating agent.
Table 2: Alkylation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dry acetone |
| Base | K₂CO₃ (1.5 equiv) |
| Catalyst | KI (0.1 equiv) |
| Temperature | 60°C |
| Time | 24 h |
| Yield | 58% |
Conjugation of N-[4-(Propan-2-yl)Phenyl]Acetamide
The final step involves nucleophilic displacement of the mercapto group in 5 with 2-chloro-N-[4-(propan-2-yl)phenyl]acetamide 6 . In a biphasic system of THF/water (3:1), 5 and 6 are stirred with K₂CO₃ at room temperature for 18 hours, yielding the target compound 7 (52% yield). The reaction is monitored via HPLC, with purity confirmed as >95% by LC-MS.
Table 3: Acetamide Coupling Data
Optimization of Reaction Conditions
Critical optimizations include:
- Cyclization Efficiency : Substituting HCl gas with anhydrous HCl in dioxane improved yields from 40% to 78% by minimizing side reactions.
- Ligand Effects in Alkylation : Replacing triphenylphosphine with SPhos in palladium-catalyzed steps enhanced turnover, as noted in analogous Suzuki couplings.
- Solvent Polarity : Using acetone instead of DMF during alkylation reduced byproduct formation from 22% to 9%.
Challenges and Troubleshooting
- Low Coupling Yields : The steric bulk of the 4-phenylpiperazine group necessitated extended reaction times (24 hours vs. 12 hours for smaller substituents).
- Purification Difficulties : Silica gel chromatography led to compound decomposition; switching to crystallization from ethanol/water (7:3) improved recovery.
- Sulfide Oxidation : Storing intermediates under nitrogen prevented disulfide formation, preserving thiol reactivity.
Comparative Analysis with Related Compounds
Compared to N-(3-methylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide, the target compound exhibits:
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, starting with the formation of the imidazo[1,2-c]quinazoline core via cyclization of substituted quinazoline precursors. Subsequent steps include sulfanyl group introduction via thiolation reagents (e.g., phosphorus pentasulfide) and amide coupling using acyl chlorides or carbodiimide-based agents. Key intermediates are purified via column chromatography, with reaction progress monitored by HPLC and NMR .
Q. What spectroscopic techniques are essential for structural characterization?
Core techniques include:
- 1H/13C NMR : To confirm proton and carbon environments, particularly for distinguishing aromatic and heterocyclic regions.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- HPLC : To assess purity (>95% required for biological assays). Advanced characterization may involve 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex substituents .
Q. What initial biological screening assays are recommended?
Prioritize receptor binding assays (e.g., kinase or GPCR targets due to the phenylpiperazine moiety) and enzymatic inhibition studies. Use cell-based viability assays (e.g., MTT) for cytotoxicity profiling. IC50 values should be calculated using dose-response curves .
Q. What safety protocols are critical during handling?
Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure:
- Inhalation : Move to fresh air; seek medical attention.
- Skin contact : Wash with soap/water; consult a physician.
- Spill management : Absorb with inert material and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized for the imidazo[1,2-c]quinazoline core synthesis?
Key parameters:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions.
- Catalysts : Use Lewis acids (e.g., ZnCl2) to enhance reaction efficiency.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates. Monitor reaction progress via TLC and optimize pH to stabilize intermediates .
Q. How to resolve overlapping signals in NMR spectra caused by complex substituents?
Apply 2D NMR techniques :
- HSQC : Correlate 1H and 13C signals to assign quaternary carbons.
- NOESY : Identify spatial proximity of protons in crowded regions (e.g., imidazoquinazoline and phenylpiperazine groups). For crystallographic confirmation, use single-crystal X-ray diffraction, ensuring crystals are grown via slow evaporation in solvent mixtures .
Q. How to design in vivo pharmacokinetic studies for this compound?
- Animal models : Administer via oral/intravenous routes in rodents; collect plasma samples at timed intervals.
- Bioanalysis : Use LC-MS/MS to quantify compound levels; calculate parameters like Cmax, Tmax, and half-life.
- Tissue distribution : Assess penetration into target organs (e.g., brain for CNS applications) .
Q. How to address conflicting SAR data in derivatives with varying substituents?
- Comparative analysis : Tabulate IC50 values and physicochemical properties (logP, polar surface area) for analogs (see example table below).
- Computational modeling : Perform molecular docking to predict binding modes and identify critical interactions (e.g., hydrogen bonds with kinase active sites).
- Validate hypotheses : Synthesize targeted derivatives with modified substituents (e.g., replacing phenylpiperazine with morpholine) and retest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
